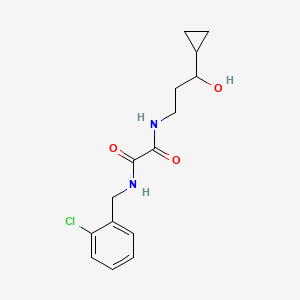
4-amino-1-methyl-3-nitropyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-1-methyl-3-nitropyridin-2(1H)-one, also known as AMN082, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2001 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses in various fields of research.
作用机制
4-amino-1-methyl-3-nitropyridin-2(1H)-one activates mGluR7 by binding to a specific site on the receptor, which triggers a series of downstream signaling events. These signaling events ultimately lead to the modulation of neurotransmitter release in the brain. Specifically, activation of mGluR7 has been shown to inhibit the release of glutamate and increase the release of GABA, which are both important neurotransmitters involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
Studies have shown that 4-amino-1-methyl-3-nitropyridin-2(1H)-one has a number of biochemical and physiological effects in the body. For example, it has been shown to increase the release of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. Additionally, 4-amino-1-methyl-3-nitropyridin-2(1H)-one has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the advantages of using 4-amino-1-methyl-3-nitropyridin-2(1H)-one in lab experiments is that it is a highly specific agonist for mGluR7, which allows for precise modulation of this receptor. Additionally, the compound has a relatively long half-life, which makes it suitable for use in in vivo experiments. However, one limitation of using 4-amino-1-methyl-3-nitropyridin-2(1H)-one is that it is a relatively new compound, and its long-term effects on the body are not yet fully understood.
未来方向
There are a number of potential future directions for research involving 4-amino-1-methyl-3-nitropyridin-2(1H)-one. One area of interest is in the development of novel therapeutics for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, there is potential for the use of 4-amino-1-methyl-3-nitropyridin-2(1H)-one in the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Further research is needed to fully understand the potential applications of 4-amino-1-methyl-3-nitropyridin-2(1H)-one in these areas.
合成方法
The synthesis of 4-amino-1-methyl-3-nitropyridin-2(1H)-one involves a series of chemical reactions that begin with the reaction of 2-nitropyridine with sodium hydride to form the intermediate compound 2-nitropyridin-1-ide. This intermediate is then reacted with methyl iodide to form 2-methyl-3-nitropyridine. The final step involves the reaction of 2-methyl-3-nitropyridine with ammonia to form 4-amino-1-methyl-3-nitropyridin-2(1H)-one.
科学研究应用
4-amino-1-methyl-3-nitropyridin-2(1H)-one has been studied extensively for its potential therapeutic uses in various fields of research. One of the most promising areas of research is in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 4-amino-1-methyl-3-nitropyridin-2(1H)-one can activate a specific type of receptor in the brain known as the metabotropic glutamate receptor 7 (mGluR7), which has been implicated in the regulation of dopamine neurotransmission. This suggests that 4-amino-1-methyl-3-nitropyridin-2(1H)-one may be able to modulate dopamine levels in the brain and potentially alleviate symptoms associated with Parkinson's disease and schizophrenia.
属性
IUPAC Name |
4-amino-1-methyl-3-nitropyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-8-3-2-4(7)5(6(8)10)9(11)12/h2-3H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGGPAJTCWKCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-methyl-3-nitropyridin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2762729.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2762736.png)


![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2762739.png)


![(Z)-ethyl 4-(((4-methoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762743.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2762748.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2762750.png)
